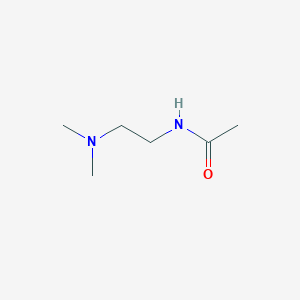

Acetamide, N-(2-(dimethylamino)ethyl)-

Description

Historical Context and Discovery of the Acetamide (B32628) Class

Acetamide, the simplest amide derived from acetic acid, is an organic compound with the chemical formula CH3CONH2. wikipedia.orgallen.incareers360.com Historically, acetamide has been a fundamental compound in the study of organic chemistry. It is recognized for its use as a plasticizer and an industrial solvent. wikipedia.orgpatsnap.com Molten acetamide is an effective solvent with a wide range of applications, partly due to its high dielectric constant which allows it to dissolve inorganic compounds in a manner comparable to water. wikipedia.org

The production of acetamide can be achieved through various methods, including the dehydration of ammonium (B1175870) acetate (B1210297) and the hydration of acetonitrile. wikipedia.orgsciencewithshobha.com The acetamide functional group is a cornerstone in organic synthesis, serving as an intermediate in the production of pharmaceuticals, pesticides, and other industrial chemicals. allen.inpatsnap.com

Beyond its terrestrial synthesis and applications, acetamide has been detected in interstellar space, near the center of the Milky Way galaxy. wikipedia.orgsciencewithshobha.com This discovery is significant because the amide bond is the fundamental linkage between amino acids in proteins, suggesting that such essential organic molecules for life can form in space. wikipedia.org Acetamide has also been identified on comets and is found naturally on Earth in burning coal dumps and in red beetroot. wikipedia.orgsciencewithshobha.com

Table 1: Properties of Acetamide

| Property | Value |

|---|---|

| IUPAC Name | Ethanamide |

| Chemical Formula | C2H5NO |

| Molar Mass | 59.068 g·mol−1 |

| Appearance | Colorless, hygroscopic solid |

| Melting Point | 79 to 81 °C (174 to 178 °F) |

| Boiling Point | 221.2 °C (430.2 °F) |

Significance of N-(2-(dimethylamino)ethyl)- Substituted Amides in Medicinal Chemistry Scaffolds

The amide functional group is a critical component in the structure of many biologically active molecules, including a vast number of approved drugs. nih.gov Medicinal chemists frequently modify lead compounds by replacing or altering amide groups to enhance potency, improve pharmacokinetic properties, and reduce toxicity. nih.govresearchgate.net This strategy, known as bioisosteric replacement, is a cornerstone of modern drug design. nih.gov

The "N-(2-(dimethylamino)ethyl)-" substituent, in particular, is a significant pharmacophore found in numerous FDA-approved drugs. rsc.org This moiety can influence a compound's solubility, cell permeability, and ability to interact with biological targets. The tertiary amine within the substituent can be protonated at physiological pH, which can be crucial for receptor binding and pharmacokinetic profiles.

Derivatives of acetamide have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents that selectively inhibit COX-II. galaxypub.coarchivepp.comresearchgate.net The development of such derivatives often involves creating prodrugs using acetamide molecules to improve their properties. galaxypub.coarchivepp.com The versatility of the acetamide scaffold allows for the synthesis of a large number of structurally diverse compounds with potential biological activities, including antimicrobial, antifungal, and antiviral properties. patsnap.com

Overview of Academic Research Trajectories for Acetamide, N-(2-(dimethylamino)ethyl)- and its Derivatives

While specific academic research focusing solely on "Acetamide, N-(2-(dimethylamino)ethyl)-" is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on its close derivatives. A notable example is N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug that has been investigated as a cytotoxic agent. nih.gov

DACA was developed based on its novel mechanism of action, which is believed to involve both topoisomerase I and II, and it showed promising preclinical activity against solid tumors in mice. nih.gov This led to Phase I clinical trials to determine its safety and maximum tolerated dose in patients with solid malignancies. nih.gov The research on DACA highlights the potential for N-(2-(dimethylamino)ethyl)- substituted amides to serve as a scaffold for potent therapeutic agents.

The research into acetamide derivatives is broad, with studies reporting on their synthesis and potential antioxidant and anti-inflammatory activities. nih.gov These studies often involve modifying the core acetamide structure to explore structure-activity relationships. The general trend in this area of research is to utilize the acetamide core as a versatile platform for developing new chemical entities with specific biological targets. galaxypub.conih.gov

Table 2: Examples of Research on Acetamide Derivatives

| Derivative Class | Research Focus | Potential Application |

|---|---|---|

| N-substituted acetamides | Enzyme inhibition | Anti-cancer, Anti-bacterial |

| Acetamide-based COX-II inhibitors | Selective enzyme inhibition | Anti-inflammatory |

Structure

3D Structure

Properties

CAS No. |

3197-11-3 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]acetamide |

InChI |

InChI=1S/C6H14N2O/c1-6(9)7-4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |

InChI Key |

FLGCKPIDGVTCSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCN(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Modular Synthetic Routes for Acetamide (B32628), N-(2-(dimethylamino)ethyl)-

The construction of Acetamide, N-(2-(dimethylamino)ethyl)- is fundamentally based on the formation of an amide bond between an acetyl group donor and N,N-dimethylethane-1,2-diamine. This modular approach allows for the straightforward assembly from readily available chemical building blocks.

The most common and direct synthetic route involves the acylation of N,N-dimethylethane-1,2-diamine. This can be achieved using various acetylating agents. A typical laboratory-scale synthesis involves the reaction of the diamine with an activated acetic acid derivative, such as acetyl chloride or acetic anhydride (B1165640).

Reaction Scheme:

Using Acetyl Chloride: N,N-dimethylethane-1,2-diamine is reacted with acetyl chloride, typically in the presence of a non-nucleophilic base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netscribd.com

Using Acetic Anhydride: Alternatively, acetic anhydride can be used as the acetylating agent. This reaction produces acetic acid as a byproduct, which can be removed during workup.

This modularity is a key advantage, as either the acyl component or the amine component can be systematically varied to produce a library of related compounds, which is a foundational concept in medicinal chemistry and materials science.

Green Chemistry Approaches in Acetamide, N-(2-(dimethylamino)ethyl)- Synthesis

In line with the principles of green chemistry, efforts are directed towards developing more sustainable and environmentally benign methods for amide synthesis. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.org

Key green strategies applicable to the synthesis of Acetamide, N-(2-(dimethylamino)ethyl)- include:

Catalytic Direct Amidation: Instead of using stoichiometric activating agents that generate significant waste, catalytic methods are preferred. Direct amidation involves the reaction of acetic acid with N,N-dimethylethane-1,2-diamine, typically at elevated temperatures to drive off the water byproduct. Boron-based catalysts or other Lewis acids can facilitate this transformation under milder conditions than uncatalyzed thermal methods.

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) or in greener solvents (like water or bio-based solvents) significantly reduces the environmental impact. researchgate.net The reaction of N,N-dimethylethane-1,2-diamine with an excess of ethyl acetate (B1210297), which can act as both reactant and solvent, represents a more atom-economical and potentially greener route. google.comfcchemicals.com

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. Direct amidation, which produces only water as a byproduct, has a higher atom economy than methods using coupling agents or those that start from acyl chlorides.

Recent research has explored solvent-free reactions using microwave irradiation, which can accelerate reaction times and improve yields, further contributing to a greener synthetic profile. researchgate.net

Derivatization Strategies for Analog Generation

Derivatization of the core Acetamide, N-(2-(dimethylamino)ethyl)- structure is crucial for generating analogs to study structure-activity relationships (SAR). Strategies focus on modifying the amide bond, introducing diverse functional groups, and incorporating heterocyclic systems.

The amide bond is the central linkage in Acetamide, N-(2-(dimethylamino)ethyl)-, and its formation is a critical step that can be achieved through various techniques. researchgate.net Beyond the use of simple acyl chlorides, a vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, which is particularly important when synthesizing more complex and sensitive analogs. scribd.com

These reagents work by activating the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. Optimization of these reactions involves the careful selection of the coupling agent, solvent, base, and reaction temperature to maximize yield and minimize side reactions, such as racemization in chiral substrates. rsc.org

| Coupling Agent Class | Examples | Mechanism of Action | Common Base Used |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. | None required, but additives like HOBt are used to prevent side reactions. |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Activates the carboxyl group via a phosphonium ester intermediate. | DIPEA (N,N-Diisopropylethylamine), Triethylamine |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms a highly reactive activated ester. | DIPEA, 2,4,6-Collidine |

Introducing heterocyclic rings and other functional groups into the structure is a primary strategy for creating chemical diversity. This can be accomplished by replacing either the acetyl group or the N,N-dimethylethane-1,2-diamine moiety with a fragment containing the desired group.

Varying the Acyl Group: By substituting acetic acid with a carboxylic acid containing a heterocycle (e.g., thiophene-2-acetic acid, pyrazole-3-carboxylic acid), a wide range of analogs can be synthesized. acs.org The chosen heterocyclic acid is coupled with N,N-dimethylethane-1,2-diamine using standard amide bond formation techniques. researchgate.net

Varying the Amine Group: Alternatively, the N,N-dimethylethane-1,2-diamine can be replaced with a different amine that incorporates a heterocyclic scaffold. For example, reacting 2-aminopyridine (B139424) or 2-aminothiazole (B372263) with acetyl chloride would yield N-heterocyclic acetamide derivatives. nih.gov

These derivatization approaches allow for systematic modification of the molecule's steric and electronic properties.

| Derivatization Strategy | Reactant 1 (Acid/Derivative) | Reactant 2 (Amine) | Resulting Analog Class |

|---|---|---|---|

| Acyl Group Modification | Thiophene-2-acetic acid | N,N-dimethylethane-1,2-diamine | N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide |

| Acyl Group Modification | 2-Chloroacetic acid | N,N-dimethylethane-1,2-diamine | 2-chloro-N-(2-(dimethylamino)ethyl)acetamide |

| Amine Group Modification | Acetic Anhydride | 2-(Piperidin-1-yl)ethan-1-amine | N-(2-(piperidin-1-yl)ethyl)acetamide |

| Amine Group Modification | Acetyl Chloride | N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine | N-(2-(dimethylamino)ethyl)-N-(pyridin-2-yl)acetamide |

The parent compound, Acetamide, N-(2-(dimethylamino)ethyl)-, is achiral and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not applicable to the preparation of the compound itself.

However, this consideration becomes highly relevant when generating chiral analogs. If either the carboxylic acid or the amine starting material contains a stereocenter, the resulting amide product will be chiral. In such cases, stereoselective synthesis is employed to produce a single enantiomer, which is often crucial as different enantiomers of a molecule can have distinct biological activities.

For example, if one were to synthesize an analog using an enantiomerically pure chiral acid, such as (R)-2-phenylpropanoic acid, with N,N-dimethylethane-1,2-diamine, the goal would be to form the resulting (R)-N-(2-(dimethylamino)ethyl)-2-phenylpropanamide without racemization of the chiral center. Modern amide coupling reagents, especially those containing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are designed to suppress racemization and preserve the stereochemical integrity of the starting materials.

Molecular and Supramolecular Structural Elucidation of Acetamide, N 2 Dimethylamino Ethyl

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, 2D NMR, Single Crystal X-ray Diffraction)

Detailed experimental data from advanced spectroscopic and crystallographic analyses for Acetamide (B32628), N-(2-(dimethylamino)ethyl)- are not available in the reviewed scientific literature. High-resolution one-dimensional and two-dimensional NMR spectroscopy would be essential to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to determine the connectivity and spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a definitive map of the molecule's covalent structure.

Furthermore, a single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would also shed light on the supramolecular structure, revealing intermolecular interactions such as hydrogen bonding that dictate the crystal packing. Without such experimental data, a detailed and accurate description of the molecular and supramolecular structure is not possible.

Conformational Analysis and Dynamic Studies

Specific studies on the conformational analysis and dynamic behavior of Acetamide, N-(2-(dimethylamino)ethyl)- have not been reported. Such studies would typically involve computational modeling and experimental techniques like dynamic NMR (DNMR) spectroscopy.

Conformational analysis would aim to identify the most stable conformations of the molecule by examining the rotation around its single bonds. Key areas of interest would be the rotation around the C-N amide bond, which is known to have a significant rotational barrier due to partial double bond character, and the rotations around the C-C and C-N bonds of the ethylamino side chain.

Dynamic NMR studies, particularly variable-temperature NMR, would be instrumental in quantifying the energy barriers associated with these rotational processes. By observing changes in the NMR spectrum at different temperatures, it would be possible to determine the rates of conformational exchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these dynamic processes. The absence of such research means that the conformational preferences and dynamic properties of Acetamide, N-(2-(dimethylamino)ethyl)- remain uncharacterized.

Pharmacological and Biological Activities: Preclinical Investigations and in Vitro Efficacy

Antimicrobial Activities in Preclinical Models

While direct studies on the antimicrobial properties of Acetamide (B32628), N-(2-(dimethylamino)ethyl)- are not extensively documented, research into polymers and derivatives incorporating this structure reveals significant antimicrobial potential.

Polymers synthesized from monomers related to the N-(2-(dimethylamino)ethyl)acetamide structure, such as poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), have demonstrated notable antibacterial properties. Copolymers of dimethylaminoethyl methacrylate (B99206) (DMAEMA) and methyl methacrylate (PMMA) have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The antibacterial effect is attributed to the presence of amine groups in the DMAEMA segment, which impart a positive charge and facilitate interaction with and disruption of the negatively charged bacterial cell membrane. nih.govresearchgate.net

In one study, copolymers with a higher concentration of DMAEMA exhibited greater zones of inhibition against both E. coli and S. aureus. nih.gov For instance, a copolymer designated PDM1 showed significant inhibition zones of 19 ± 0.33 mm for E. coli and 20 ± 0.33 mm for S. aureus. nih.gov The activity of pDMAEMA has been described as bacteriostatic against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.1 to 1 mg/mL. researchgate.net The bactericidal interactions of these polymers have been demonstrated against both Gram-positive and Gram-negative bacteria, though the intensity of the effect can vary depending on the bacterial species and the specific polymer sample. researchgate.net

Table 1: Antibacterial Activity of a DMAEMA-based Copolymer (PDM1)

| Bacterial Strain | Method | Result |

|---|---|---|

| Escherichia coli (ATCC 8739) | Disk Diffusion | 19 ± 0.33 mm zone of inhibition |

| Staphylococcus aureus (ATCC 6538) | Disk Diffusion | 20 ± 0.33 mm zone of inhibition |

Data sourced from studies on copolymers containing the dimethylaminoethyl moiety. nih.gov

The antifungal potential of molecules containing the acetamide framework has been explored. A study on a series of synthesized N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives demonstrated in vitro activity against the fungal strains Candida albicans and Aspergillus fumigatus. ijres.org Certain derivatives, particularly those with 4-bromophenyl and 3-hydroxyphenyl groups on the piperazine (B1678402) ring, showed considerable antifungal activity against C. albicans. ijres.org This suggests that the broader acetamide scaffold, when appropriately substituted, can serve as a basis for developing agents with antifungal properties.

Research into novel antimycobacterial agents has identified acetamide derivatives as a promising class of compounds. In a study focused on bioisosteric replacements for indole-2-carboxamides, lead acetamides were identified that maintained the necessary pharmacophore for antimycobacterial potency. nih.gov Several compounds from the acetamide series achieved a Minimum Inhibitory Concentration (MIC) value of at least 2 μg/mL against Mycobacterium abscessus or Mycobacterium tuberculosis. nih.gov Notably, three compounds reached an MIC value as low as 0.25 μg/mL against M. tb. nih.gov Structure-activity relationship (SAR) studies indicated that specific bulky lipophilic groups, such as 1-adamantane and 2-adamantane, were optimal for this activity. nih.gov Conversely, other research on analogues of the antimycobacterial drug ethambutol (B1671381) found that even minor structural deviations from the parent compound led to reduced activity, highlighting the high structural specificity required for potent antimycobacterial effects. nih.gov

Anti-inflammatory Properties in In Vitro Systems

The anti-inflammatory effects of compounds structurally related to N-(2-(dimethylamino)ethyl)acetamide have been investigated in various in vitro models.

N,N-dimethylacetamide (DMA), a structurally similar solvent and excipient, has been shown to possess significant anti-inflammatory properties. Studies have demonstrated that DMA can suppress the secretion of pro-inflammatory cytokines and chemokines. fortunejournals.comnih.govresearchgate.net For example, DMA attenuated the release of IL-8 from human intestinal epithelial cells stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα). fortunejournals.com

The mechanism for these effects appears to involve the inhibition of the nuclear factor kappa B (NF-κB) inflammatory pathway. fortunejournals.comnih.govresearchgate.net DMA was shown to prevent the degradation of IκBα, an inhibitor of NF-κB, in THP-1 cells, thereby blocking the activation of this key pro-inflammatory signaling cascade. fortunejournals.com Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in mediating inflammation, and its inhibition is a key target for anti-inflammatory drugs. nih.govmdpi.com While direct inhibition of COX-2 by N-(2-(dimethylamino)ethyl)acetamide has not been specifically detailed, the demonstrated ability of related compounds to suppress major inflammatory pathways like NF-κB, which can regulate COX-2 expression, points to a potential mechanism for anti-inflammatory activity. fortunejournals.commdpi.com

Anticancer/Cytotoxic Activities in Cell Line Models

A significant body of preclinical research has focused on the anticancer activity of derivatives that incorporate the N-(2-(dimethylamino)ethyl)acetamide structure. One of the most studied is N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which has shown high activity against solid tumors in murine models. nih.govnih.gov

DACA functions as a DNA intercalator and a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. nih.govnih.gov Its cytotoxic mechanism involves inducing the formation of DNA-protein complexes, leading to DNA damage and cell death. nih.gov In preclinical studies, DACA demonstrated significant activity against several cancer models, including Lewis lung adenocarcinoma, s.c. colon 38 adenocarcinomas, and NZM3 melanoma human cell line xenografts. nih.gov Its efficacy was found to be superior to that of doxorubicin (B1662922) and cyclophosphamide (B585) in the colon 38 model. nih.gov

Other studies on different classes of acetamide derivatives have also revealed potent cytotoxic effects. Phenylacetamide derivatives have shown promise in controlling the growth of cancer cells, with some compounds exhibiting IC50 values in the sub-micromolar range against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.irtbzmed.ac.ir Similarly, novel 1,3-thiazole-based acetamide derivatives displayed potent cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines, with one derivative showing an IC50 of 1.3 ± 0.14 µM against HeLa cells. ijcce.ac.ir

Table 2: In Vitro Cytotoxic Activity of Acetamide Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value (µM) |

|---|---|---|

| Phenylacetamide (Derivative 3d) | MDA-MB-468 | 0.6 ± 0.08 |

| Phenylacetamide (Derivative 3d) | PC-12 | 0.6 ± 0.08 |

| Phenylacetamide (Derivative 3c) | MCF-7 | 0.7 ± 0.08 |

| Phenylacetamide (Derivative 3d) | MCF-7 | 0.7 ± 0.4 |

| 1,3-Thiazole Acetamide (Derivative 8a) | HeLa | 1.3 ± 0.14 |

Data sourced from multiple studies on various acetamide derivatives. tbzmed.ac.irtbzmed.ac.irijcce.ac.ir

Selectivity against Cancer Cell Lines versus Normal Cells

DACA has demonstrated notable cytotoxic activity against a variety of cancer cell lines. Early studies identified it as a potent agent against Lewis lung carcinoma in murine models. nih.govnih.gov In vitro investigations have further detailed its efficacy across several human tumor cell lines. For instance, DACA is reported to be more active against the human leukemia cell lines U-937 and Jurkat than against the MM-96 melanoma cell line. nih.govcapes.gov.br Conversely, it showed inactivity against the HT-29 human colon cancer cell line. nih.gov

A key aspect of its anticancer potential lies in its ability to circumvent multidrug resistance (MDR), a common challenge in chemotherapy. nih.gov DACA was found to be effective against cancer cell lines expressing P-glycoprotein and MRP (Multidrug Resistance-associated Protein), which are key mediators of MDR. nih.gov

Cytotoxicity of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity Level | Reference |

|---|---|---|---|

| U-937 | Leukemia | Active | nih.gov |

| Jurkat | Leukemia | Active | nih.govnih.gov |

| MM-96 | Melanoma | Less Active than against Leukemia Lines | nih.gov |

| HT-29 | Colon Adenocarcinoma | Inactive | nih.gov |

| H460 | Lung Carcinoma | Active | nih.gov |

| CCRF-CEM | Leukemia | Active | nih.gov |

| HL60 | Leukemia | Active | nih.gov |

| K562 | Leukemia | Active | nih.gov |

Inhibition of Osteoclast Formation

There is a lack of available scientific literature investigating the effects of Acetamide, N-(2-(dimethylamino)ethyl)- or its acridine (B1665455) derivative, DACA, on the process of osteoclast formation or bone resorption. Osteoclasts are specialized cells responsible for the breakdown of bone tissue, and their inhibition is a key therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis. While other, structurally different, acetamide derivatives have been explored for their potential to inhibit osteoclastogenesis, this specific biological activity does not appear to be a documented area of investigation for the subject compound.

Antimalarial Efficacy in Plasmodium falciparum Models

Preclinical investigations into the antimalarial properties of Acetamide, N-(2-(dimethylamino)ethyl)- against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans, are not documented in the available scientific literature. While some broader classes of acetamide compounds, such as N-aryl acetamides, have been screened for antimalarial activity, there is no specific data to suggest that Acetamide, N-(2-(dimethylamino)ethyl)- or its derivative DACA have been evaluated in P. falciparum models.

Other Investigational Biological Activities

Beyond its well-documented anticancer properties, the broader biological activities of Acetamide, N-(2-(dimethylamino)ethyl)- and its derivatives remain largely unexplored in preclinical and in vitro studies.

CNS Modulation: There is no significant evidence to suggest that DACA possesses central nervous system (CNS) modulatory activity. Pharmacokinetic studies in cancer patients using positron emission tomography (PET) have indicated that the compound has low penetration into the brain. This limited ability to cross the blood-brain barrier makes it unlikely to exert direct and significant neurological effects.

Anti-HIV: The potential for Acetamide, N-(2-(dimethylamino)ethyl)- or DACA to act as an anti-HIV agent has not been reported in the scientific literature. While other classes of acetamide-containing compounds have been synthesized and evaluated as potential HIV inhibitors, this line of investigation has not been extended to the subject compound.

Antioxidant Properties: Investigations into the antioxidant or free-radical scavenging capabilities of Acetamide, N-(2-(dimethylamino)ethyl)- and its derivatives are not present in the available literature. Although various other acetamide derivatives have been studied for such properties, there is no data to characterize the antioxidant potential of this specific compound.

Elucidation of Molecular Mechanisms of Action

Identification of Molecular Targets

Initial investigations, primarily from patent filings, suggest that derivatives of Acetamide (B32628), N-(2-(dimethylamino)ethyl)- may interact with molecular targets pertinent to metabolic disorders and enzymatic pathways.

One area of interest stems from research into novel treatments for diabetes. A patent for thiophene (B33073) derivatives, which incorporate the N-(2-(dimethylamino)ethyl)acetamide moiety, indicates a potential inhibitory effect on hepatic glucose production and an activation of insulin (B600854) secretion. This points towards possible molecular targets within the intricate signaling pathways that regulate glucose homeostasis. Potential targets could include enzymes involved in gluconeogenesis or receptors that modulate insulin release from pancreatic beta cells.

Furthermore, a broad patent application covering cysteine protease inhibitors suggests that compounds with a similar structural backbone to Acetamide, N-(2-(dimethylamino)ethyl)- could exhibit inhibitory activity against this class of enzymes. Cysteine proteases, such as cathepsins, calpains, and caspases, play crucial roles in a variety of physiological and pathological processes, including protein turnover, apoptosis, and immune responses. The specific cysteine proteases that Acetamide, N-(2-(dimethylamino)ethyl)- may target are yet to be definitively identified.

Table 1: Potential Molecular Targets of Acetamide, N-(2-(dimethylamino)ethyl)- and its Derivatives

| Potential Target Class | Specific Examples (Hypothesized) | Associated Disease Area |

| Enzymes in Glucose Metabolism | Phosphoenolpyruvate carboxykinase (PEPCK), Glucose-6-phosphatase | Diabetes |

| Receptors in Insulin Secretion | Sulfonylurea receptors (SUR), G-protein coupled receptors (GPCRs) | Diabetes |

| Cysteine Proteases | Cathepsins (B, L, S, K), Calpains, Caspases | Various (e.g., Osteoporosis, Neurodegenerative diseases, Cancer) |

Pathway Modulation and Cellular Responses

The interaction of Acetamide, N-(2-(dimethylamino)ethyl)- with its molecular targets is expected to modulate specific cellular signaling pathways, leading to observable cellular responses.

Based on the potential for inhibiting hepatic glucose production, it is hypothesized that the compound could modulate the gluconeogenesis pathway. By targeting key enzymes in this pathway, it could lead to a decrease in the synthesis of glucose in the liver, a critical factor in managing hyperglycemia in diabetes. The corresponding cellular response would be a reduction in glucose output from hepatocytes.

Similarly, if the compound activates insulin secretion, it would likely be modulating the pathways within pancreatic beta cells that are sensitive to glucose levels and trigger the release of insulin. This could involve interactions with ion channels or receptors on the cell surface, leading to the exocytosis of insulin-containing granules.

In the context of cysteine protease inhibition, pathway modulation would depend on the specific protease being targeted. For instance, inhibition of caspases could interfere with the apoptotic pathway, potentially protecting cells from programmed cell death. Conversely, inhibiting cathepsins involved in tumor progression could modulate pathways related to cell invasion and metastasis.

Mechanistic Insights from Protein-Ligand Interactions

Detailed mechanistic insights from protein-ligand interaction studies for Acetamide, N-(2-(dimethylamino)ethyl)- are not yet extensively available in the public domain. However, based on its chemical structure, several types of interactions can be predicted to play a role in its binding to protein targets.

The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form crucial hydrogen bonds within a protein's binding pocket. The dimethylamino group, being basic, is likely to be protonated at physiological pH, enabling it to form ionic interactions or salt bridges with acidic amino acid residues such as aspartate or glutamate. The ethyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

For cysteine proteases, a common mechanism of inhibition involves the formation of a covalent bond between the inhibitor and the active site cysteine residue. While it is not confirmed for this specific compound, the potential for such an interaction would be a key area of investigation in mechanistic studies.

Future research employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking will be essential to precisely map the binding mode of Acetamide, N-(2-(dimethylamino)ethyl)- to its molecular targets and to provide a detailed, atomic-level understanding of the protein-ligand interactions that underpin its biological activity.

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Structural Modifications and Their Impact on Biological Activity

SAR studies involve the systematic modification of a lead compound's chemical structure to identify which functional groups and structural features are essential for its biological activity. patsnap.com For compounds related to Acetamide (B32628), N-(2-(dimethylamino)ethyl)-, modifications can be conceptually divided into three main regions: the acetyl group, the central ethylenediamine (B42938) linker, and the terminal dimethylamino group.

Research into analogous structures has provided key insights into how changes in these regions affect biological outcomes. For instance, in a series of 4-thiazolidinone (B1220212) derivatives designed as acetylcholinesterase inhibitors, the pendant amino group, which is structurally analogous to the N-(2-(dimethylamino)ethyl) moiety, was found to be critical. diva-portal.org

Key findings from these SAR studies include:

The Amino Group is Essential : Compounds lacking a pendant amino group showed no detectable inhibitory activity. diva-portal.org

The N,N-dimethyl Moiety is Often Optimal : Replacing the dimethylamino group with a diethylamino group, or with heterocyclic substituents like morpholine, imidazole, or triazole, consistently led to a reduction in biological activity. diva-portal.org

Chain Length is Critical : Shortening the alkyl chain connecting the core structure to the nitrogen atom resulted in a significant decrease in inhibitory potency. For example, reducing a three-carbon chain to a two-carbon chain in one analogue series led to a nearly 30-fold loss in potency (IC50 = 161 µM vs. 5.4 µM). diva-portal.org

Modifications to the Acetamide Group : In other classes of acetamide-containing compounds, such as pyrazolopyrimidines targeting the translocator protein (TSPO), N,N-disubstitution on the terminal acetamide provided a strategy to introduce diverse chemical groups without sacrificing affinity. wustl.edu Similarly, studies on flavonoid acetamide derivatives showed that converting hydroxyl groups to acetamide moieties could significantly improve bioavailability, a critical parameter in drug design. researchgate.netnjit.edu

The following table summarizes the impact of systematic modifications on the terminal amino group of an analogous inhibitor series targeting mosquito acetylcholinesterase. diva-portal.org

| Modification to Pendant Amino Group | Resulting Biological Activity |

| Shortening alkyl chain length | Reduced inhibitory potency diva-portal.org |

| Replacement with diethylamino group | Reduced activity diva-portal.org |

| Replacement with morpholine | Reduced activity diva-portal.org |

| Replacement with imidazole | Reduced activity diva-portal.org |

| Replacement with triazole | Reduced activity diva-portal.org |

| Complete removal of amino group | No detectable inhibitory activity diva-portal.org |

These studies collectively underscore the importance of the N-(2-(dimethylamino)ethyl)acetamide scaffold, where the terminal, positively ionizable dimethylamino group and the specific length of the ethyl linker are crucial for molecular recognition at the biological target. diva-portal.org

Pharmacophore Elucidation and Validation

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.comnih.gov Elucidating the pharmacophore for a series of active compounds like Acetamide, N-(2-(dimethylamino)ethyl)- derivatives is a key step in understanding their mechanism of action and in designing new, more potent molecules. dovepress.compharmacophorejournal.com

The process can be approached in two ways:

Ligand-Based Pharmacophore Modeling : This method is used when the 3D structure of the biological target is unknown. It involves analyzing a set of active molecules to identify common chemical features arranged in a specific 3D geometry that are responsible for their activity. nih.gov

Structure-Based Pharmacophore Modeling : When the crystal structure of the target protein (e.g., an enzyme or receptor) complexed with a ligand is available, a pharmacophore can be derived directly from the key interactions observed in the binding site. nih.govnih.gov This is often a more accurate approach. nih.gov

For a molecule like Acetamide, N-(2-(dimethylamino)ethyl)-, a hypothetical pharmacophore model would likely include the following features:

A Hydrogen Bond Donor (HBD) : From the N-H group of the acetamide.

A Hydrogen Bond Acceptor (HBA) : From the carbonyl oxygen (C=O) of the acetamide.

A Positive Ionizable (PI) Feature : From the tertiary amine of the dimethylamino group, which is protonated at physiological pH.

Hydrophobic (H) Features : From the ethyl linker and methyl groups.

Once a pharmacophore model is generated, it must be rigorously validated to ensure it can accurately distinguish between active and inactive compounds. nih.govresearchgate.net Validation is a critical step to confirm the predictive power of the model before it is used for tasks like virtual screening to discover new chemical entities. pharmacophorejournal.comnih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Several strategies are employed in the lead optimization of acetamide-based compounds:

Structure-Activity Relationship (SAR) Analysis : As detailed in section 6.1, insights from SAR studies guide the design of new analogues with improved properties. patsnap.com

Bioisosteric Replacement : This strategy involves substituting a functional group within the molecule with a different group that has similar physical or chemical properties (a bioisostere). This is done to improve potency, selectivity, or metabolic stability while retaining the primary binding interactions. For example, replacing a metabolically labile ester with a more stable amide. patsnap.com

Structure-Based Drug Design : If the 3D structure of the target is known, computational tools like molecular docking can be used to predict how modifications to the lead compound will affect its binding affinity and orientation within the active site. This allows for a more rational and targeted approach to design. patsnap.com

Scaffold Hopping : This involves making significant changes to the core structure (scaffold) of the molecule while preserving the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. patsnap.com

The optimization process is a multi-parameter challenge where improvements in one area, such as potency, may negatively impact another, like solubility or metabolic stability. researchgate.net Therefore, lead optimization requires a careful balancing act, integrating computational modeling with medicinal chemistry and biological testing to achieve a compound profile suitable for further development. patsnap.comdanaher.com The ultimate goal is to transform a lead compound into a preclinical candidate with a high probability of success in clinical trials. danaher.com

The following table illustrates a hypothetical optimization progression, showing how a lead compound might be improved through iterative modifications.

| Compound | Modification | Potency (IC50) | Selectivity (Fold) | Comment |

| Lead Compound | - | 500 nM | 10x | Initial hit with moderate potency and selectivity. |

| Analogue 1 | Addition of a methyl group based on SAR | 150 nM | 15x | Increased potency, slight improvement in selectivity. |

| Analogue 2 | Bioisosteric replacement of a phenyl ring with a pyridine (B92270) ring | 120 nM | 100x | Maintained potency, significantly improved selectivity. |

| Optimized Lead | Conformational restriction of the ethyl linker | 20 nM | 150x | Enhanced potency and selectivity; candidate for further studies. |

In Vitro and Non Human Pharmacokinetic Pk and Metabolism Studies

Metabolic Stability in Microsomal and Hepatocyte Systems (e.g., rat liver microsomes)

Metabolic stability assays are fundamental in vitro tools used to estimate the rate at which a compound is metabolized by the liver, the primary site of drug biotransformation. researchgate.net These experiments provide an early indication of a compound's hepatic clearance and potential half-life in vivo. The two most common systems are liver microsomes and hepatocytes. admescope.com

Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. nih.gov Assays with liver microsomes from various species (e.g., rat, mouse, dog, human) are cost-effective methods for assessing phase I (oxidative) metabolism. nih.gov

Hepatocytes: These are intact liver cells that contain a full complement of both phase I and phase II (conjugative) metabolizing enzymes and cofactors, offering a more physiologically relevant model. researchgate.net

In a typical assay, the test compound is incubated with either microsomes or hepatocytes, and samples are taken at various time points. The disappearance of the parent compound is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From this data, key parameters are calculated:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit of time. nih.gov

While specific data for Acetamide (B32628), N-(2-(dimethylamino)ethyl)- is not available, studies on structurally related compounds can provide insight. For example, N-ethyl pentedrone, when incubated with rat liver microsomes (RLM), showed a short half-life of 12.1 minutes, indicating rapid metabolism. In contrast, its half-life in human liver microsomes (HLM) was significantly longer at 770 minutes, suggesting a much lower metabolic rate in humans. nih.gov This highlights the importance of cross-species comparisons.

Table 1: Illustrative Metabolic Stability Parameters in Liver Microsomes

Plasma Protein Binding in Non-Human Plasma

Once absorbed into the bloodstream, a compound can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) (AAG) for basic drugs. nih.gov This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized or excreted. nih.gov Therefore, determining the extent of plasma protein binding (PPB) is critical for interpreting pharmacokinetic and pharmacodynamic data.

Standard methods for measuring PPB include:

Equilibrium Dialysis: Considered the gold standard, this method involves separating a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. At equilibrium, the concentration of free drug is the same on both sides, allowing for the calculation of the bound fraction.

Ultrafiltration: This technique uses a centrifugal device with a semi-permeable filter to separate the free drug from the protein-bound drug in plasma.

Ultracentrifugation: This method separates the free drug by high-speed centrifugation of the plasma.

The percentage of the compound bound to plasma proteins is determined across various non-human species (e.g., rat, mouse, dog, monkey) to aid in the extrapolation of animal data to humans. nih.gov High plasma protein binding (>99%) can affect a drug's distribution and clearance.

Table 2: Representative Plasma Protein Binding Assay Parameters

In Vitro Permeability and Absorption Assays (e.g., PAMPA, Caco-2)

To predict the oral absorption of a compound, in vitro permeability assays are widely used. These models assess a compound's ability to cross the intestinal epithelial barrier.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that models passive, transcellular diffusion. It measures the permeation of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well. It is a rapid and cost-effective screening tool but does not account for active transport or paracellular (between cells) pathways.

Caco-2 Cell Monolayer Assay: This assay is considered the industry standard for predicting human intestinal absorption. evotec.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (like P-glycoprotein). evotec.comnih.gov

In a Caco-2 assay, the compound is added to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side of the monolayer. The rate of its appearance on the opposite side is measured over time. This allows for the calculation of the apparent permeability coefficient (Papp). A bidirectional assay (measuring both AP-to-BL and BL-to-AP transport) can identify if the compound is a substrate of efflux transporters. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is indicative of active efflux. evotec.com

Table 3: Typical Caco-2 Permeability Assay Results and Interpretation

Metabolite Identification and Biotransformation Pathways in Non-Human Systems

Identifying the metabolites of a parent compound is crucial for understanding its clearance mechanisms and for identifying potentially active or toxic byproducts. nih.gov These studies are typically conducted using the same in vitro systems as metabolic stability assays (microsomes and hepatocytes) from different non-human species and humans.

Following incubation, samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate the metabolites formed. mdpi.com Common metabolic pathways for a compound like Acetamide, N-(2-(dimethylamino)ethyl)-, which contains tertiary amine and acetyl groups, could include:

N-demethylation: Stepwise removal of the methyl groups from the dimethylamino moiety.

N-oxidation: Formation of an N-oxide at the tertiary amine.

Hydroxylation: Addition of a hydroxyl group at various positions on the molecule.

Amide hydrolysis: Cleavage of the acetamide bond.

Studies on N,N-dimethylacetoacetamide in rats identified metabolites resulting from the oxidation of the N-methyl groups and N-demethylation, suggesting these are plausible biotransformation pathways for compounds with a dimethylamino group. nih.gov Comparing metabolite profiles across species is essential to ensure that animal models used in toxicology studies are exposed to all major human metabolites. nih.gov

Table 4: List of Compounds Mentioned

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Detection and Quantification in Complex Biological Matrices (e.g., HPLC-UV, HPLC-MS/MS, GC-MS)

Chromatographic methods are essential for separating Acetamide (B32628), N-(2-(dimethylamino)ethyl)- from other components in complex biological matrices like plasma and urine, enabling its sensitive and specific quantification. While specific validated methods for Acetamide, N-(2-(dimethylamino)ethyl)- are not widely documented, established protocols for structurally similar compounds, such as dimethylethylamine (DMEA) and other acetamides, provide a strong foundation for method development.

High-Performance Liquid Chromatography (HPLC): HPLC, coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, is a primary technique for the analysis of non-volatile polar compounds.

HPLC-UV: For compounds with a suitable chromophore, HPLC-UV can be a robust quantification method. A method for analyzing acetamide in hydrogeothermal waters utilized a C18 column with a mobile phase of phosphate (B84403) buffer and methanol, with detection at 200 nm. This approach achieved a limit of detection (LOD) of 2.5 µg/L.

HPLC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it the gold standard for bioanalysis. It combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. Methods for related herbicide degradates have been developed by the EPA, demonstrating the utility of LC-MS/MS for acetamide-type structures in water. For endocannabinoids, which are also amide-containing lipids, LC-MS/MS methods are well-established for quantification in various biological matrices, typically using C18 columns and positive electrospray ionization (ESI) mode.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar molecules like Acetamide, N-(2-(dimethylamino)ethyl)-, derivatization is often required to improve volatility and chromatographic performance.

A sensitive GC-MS method for determining acetamide in water involved derivatization with 9-xanthydrol, which allowed for detection limits as low as 0.03 μg/L.

For the related compound dimethylethylamine (DMEA), a gas-liquid chromatography method using an alkali-treated packing material and a nitrogen-sensitive detector has been developed for analysis in plasma and urine, with a detection limit of 0.01 mg/L. However, a key consideration in GC-based methods for some amides is the potential for thermal degradation in the heated injector port, which can lead to inaccurate quantification.

The following table summarizes typical chromatographic conditions used for related analytes, which can serve as a starting point for developing a specific method for Acetamide, N-(2-(dimethylamino)ethyl)-.

Spectroscopic Methods for Purity and Structural Confirmation in Research Samples

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized Acetamide, N-(2-(dimethylamino)ethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for unambiguous structure elucidation. For Acetamide, N-(2-(dimethylamino)ethyl)-, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons (a singlet), the methylene (B1212753) groups of the ethyl chain (two triplets), the acetyl methyl group (a singlet), and a broad signal for the amide N-H proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic carbonyl carbon of the amide group (typically δ > 170 ppm).

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Acetamide, N-(2-(dimethylamino)ethyl)- would be characterized by specific absorption bands: a strong C=O stretching vibration for the secondary amide (around 1640-1680 cm⁻¹), an N-H stretching vibration (around 3300 cm⁻¹), and C-N stretching vibrations. Data for the related compound N,N-dimethylacetamide shows a key C=O stretching band at 1606 cm⁻¹ when adsorbed on CeO₂.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula. Electron Ionization (EI) or Electrospray Ionization (ESI) sources can be used. The fragmentation pattern observed in the MS/MS spectrum provides further structural information. For Acetamide, N-(2-(dimethylamino)ethyl)- (MW: 130.19 g/mol ), characteristic fragments would likely arise from the cleavage of the ethyl chain and the loss of the dimethylamino group.

The table below summarizes the expected spectroscopic features for the structural confirmation of Acetamide, N-(2-(dimethylamino)ethyl)-.

Application in Molecular Recognition Devices and Controlled Release Systems

The "2-(dimethylamino)ethyl" moiety is a well-known functional group used in the design of "smart" polymers that respond to environmental stimuli, particularly pH. While applications of the specific compound Acetamide, N-(2-(dimethylamino)ethyl)- are not extensively reported, its structural component, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), is widely used in developing materials for molecular recognition and controlled release.

Molecular Recognition Devices: The tertiary amine group in the "2-(dimethylamino)ethyl" moiety can act as a binding site in molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailored recognition sites for a specific target molecule. In one study, a MIP synthesized using DMAEMA as the functional monomer showed significant molecular recognition towards the template drug ibuprofen. The amine group provides a site for non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with template molecules during polymerization, creating a cavity with high affinity and selectivity for the target after the template is removed.

Controlled Release Systems: Hydrogels and nanoparticles synthesized from polymers containing the "2-(dimethylamino)ethyl" group, such as poly(DMAEMA), are extensively investigated for controlled drug delivery. nih.govresearchgate.netmdpi.com The tertiary amine has a pKa of approximately 7.4, meaning it becomes protonated and positively charged in acidic environments (pH < 7.4). mdpi.com This charge repulsion causes the polymer network to swell, leading to the release of an encapsulated drug. nih.gov In neutral or basic environments, the polymer is deprotonated and collapses, retaining the drug. This pH-responsive swelling/deswelling behavior makes these materials excellent candidates for "intelligent" drug carriers that can release their payload in specific physiological environments, such as acidic tumor microenvironments or within the endosomes of cells. researchgate.net Copolymers of DMAEMA have been formulated into nanoparticles that exhibit a volume phase transition in response to temperature and pH, allowing for triggered drug release. nih.govresearchgate.net

Computational and Theoretical Investigations of Acetamide, N 2 Dimethylamino Ethyl

Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For compounds like Acetamide (B32628), N-(2-(dimethylamino)ethyl)-, these methods offer insights into electronic structure, reactivity, and potential interactions with biological targets, guiding further experimental research. While specific published studies focusing exclusively on Acetamide, N-(2-(dimethylamino)ethyl)- are limited, the methodologies are widely applied to structurally similar acetamide derivatives. This section details the application of these computational techniques, using findings from related compounds to illustrate the principles and the nature of the data generated.

Potential Research Applications and Future Directions

Development as Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function within a complex biological system. youtube.com The development of derivatives from the core structure of Acetamide (B32628), N-(2-(dimethylamino)ethyl)- has shown significant promise in creating such probes. These tools are essential for interrogating cellular pathways and validating novel drug targets. youtube.com

A notable example is the development of radiolabeled compounds for in vivo imaging techniques like Positron Emission Tomography (PET). The phenanthridinone derivative, [11C]2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide, also known as [11C]PJ34, serves as a chemical probe to monitor the activity of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is an enzyme critically involved in DNA repair and cell death pathways, particularly necrosis. nih.gov The probe was designed to bind to the NAD+ binding site of the enzyme, and studies in animal models of diabetes demonstrated its ability to detect hyperactivation of PARP-1 in the pancreas, showcasing its potential for imaging necrotic cell death. nih.gov

The inherent features of the N-(2-(dimethylamino)ethyl)acetamide scaffold contribute to its utility in probe development. The tertiary amine of the dimethylaminoethyl group is often protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. The acetamide core provides a stable, synthetically tractable linker that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties for specific targets.

Table 1: Characteristics of N-(2-(dimethylamino)ethyl)acetamide Derivatives as Chemical Probes

| Feature | Role in Chemical Probe Development | Example Application |

|---|---|---|

| Scaffold | Core structure for building target-specific molecules. | A derivative, [11C]PJ34, is used as a PET imaging probe for the enzyme PARP-1. nih.gov |

| Dimethylamino Group | Can improve solubility and mediate interactions with biological targets. | Facilitates binding within the NAD+ pocket of PARP-1. nih.gov |

| Acetamide Linker | Provides a stable and synthetically versatile connection point for adding other chemical groups to enhance target specificity. | Connects the dimethylamino moiety to the larger phenanthridinone structure in PJ34. nih.gov |

| Modifiability | Allows for radiolabeling (e.g., with Carbon-11) for use in imaging studies. | The labeling of PJ34 with 11C enables its detection via PET scans. nih.gov |

Role in Lead Compound Identification and Preclinical Drug Discovery Pipelines

In the early stages of drug discovery, the goal is to identify "hit" and "lead" compounds—molecules that show promising activity against a biological target and have the potential for further development. nih.gov The N-(2-(dimethylamino)ethyl)acetamide structure serves as a valuable building block, or scaffold, in the synthesis of compound libraries for screening against various diseases. Its derivatives have been explored in medicinal chemistry for a wide range of potential therapeutic uses. patsnap.com

The process often begins with the synthesis of a diverse library of acetamide derivatives, which are then tested for biological activity. Studies have reported the synthesis and evaluation of such derivatives for various properties, including:

Analgesic Activity : Certain acetamide derivatives have been synthesized and shown to possess potential pain-relieving properties in preclinical models. nih.gov

Antioxidant and Anti-inflammatory Activity : Researchers have created novel acetamide compounds and tested their ability to scavenge harmful radicals and reduce inflammatory responses in cell-based assays. nih.govresearchgate.net

Antibacterial Activity : By combining the acetamide scaffold with other bioactive moieties like 2-mercaptobenzothiazole (B37678), scientists have developed hybrid molecules with significant antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.gov

The identification of a compound with desirable activity marks it as a "hit." This hit then undergoes lead optimization, where medicinal chemists systematically modify its structure to improve potency, selectivity, and drug-like properties, moving it through the preclinical drug discovery pipeline. The versatility of the acetamide scaffold is a key advantage in this process, allowing for systematic structure-activity relationship (SAR) studies.

Table 2: Examples of Biological Activities Investigated in Acetamide Derivatives for Lead Discovery

| Biological Activity | Compound Class / Modification | Research Finding |

|---|---|---|

| Analgesic | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Compounds showed significant analgesic effects in thermal and chemical pain models in mice. nih.gov |

| Antioxidant | Novel 2-phenylacetic acid-based acetamide derivatives | Compounds demonstrated in vitro antioxidant activity by scavenging ABTS radicals and reducing ROS and NO production in macrophages. nih.govresearchgate.net |

| Antibacterial | Hybrid compounds of 2-mercaptobenzothiazole and various aryl amines | Certain derivatives exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov |

| Anticancer | Imidazole-based N-acetamide derivatives | A novel acetamide derivative showed antiproliferative activity against glioblastoma cancer cells by inhibiting the Heme Oxygenase-1 (HO-1) enzyme. nih.gov |

Exploration of Novel Acetamide-Based Scaffolds for Emerging Therapeutic Targets

As our understanding of disease biology grows, new molecular targets are continuously being identified. The development of novel chemical matter to modulate these emerging targets is a key focus of modern medicinal chemistry. The acetamide scaffold has proven to be a highly adaptable framework for designing inhibitors for a variety of enzymatic and protein targets. nih.gov By retaining the core acetamide structure while modifying its peripheral chemical groups, researchers can create focused libraries of compounds aimed at novel and challenging therapeutic targets.

Recent research highlights the successful application of this strategy against several emerging targets:

Heme Oxygenase-1 (HO-1) : Overexpression of HO-1 is linked to poor prognosis and chemoresistance in many cancers. Scientists have designed and synthesized novel acetamide-based inhibitors that potently target HO-1. One such compound demonstrated the ability to reduce the invasiveness of glioblastoma cells by modulating HO-1 expression. nih.gov

Cyclin-Dependent Kinases (CDKs) : CDKs are crucial regulators of the cell cycle and have become important targets in oncology. A structure-based design approach was used to create imidazole-4-N-acetamide derivatives as selective CDK inhibitors. These compounds were shown to be cytotoxic to various cancer cell lines while sparing non-malignant cells, indicating a promising therapeutic window. mdpi.com

Urease : The enzyme urease is a key virulence factor for bacteria like Helicobacter pylori, which is implicated in stomach ulcers and cancer. Novel acetamide-sulfonamide conjugates have been developed as potent urease inhibitors, representing a potential strategy for treating H. pylori infections. nih.gov

This research demonstrates that the acetamide scaffold is not limited to established drug targets but is a dynamic platform for confronting new challenges in drug discovery.

Table 3: Acetamide-Based Scaffolds for Emerging Therapeutic Targets

| Emerging Target | Disease Area | Acetamide-Based Scaffold | Key Finding |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Cancer (Glioblastoma) | Imidazole-containing acetamide derivatives | Potent inhibition of HO-1, leading to reduced cancer cell invasion. nih.gov |

| Cyclin-Dependent Kinases (CDK2, CDK9) | Cancer (Ovarian, Neuroblastoma) | Imidazole-4-N-acetamide derivatives | Selective inhibition of specific CDKs, resulting in micromolar cytotoxicity against tumor cells. mdpi.com |

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The landscape of drug discovery has been transformed by the integration of high-throughput screening (HTS) and artificial intelligence (AI). nih.govmdpi.com HTS allows for the automated testing of hundreds of thousands of chemical compounds against a biological target, rapidly identifying initial hits. alitheagenomics.com AI and machine learning (ML) algorithms can then analyze these vast datasets to predict the properties of molecules, optimize lead compounds, and even design entirely new molecules de novo. nih.govnih.gov

The N-(2-(dimethylamino)ethyl)acetamide scaffold and its derivatives are well-suited for this modern discovery paradigm.

High-Throughput Screening (HTS) : The synthetic tractability of the acetamide core allows for the efficient creation of large and diverse compound libraries. These libraries can be submitted to HTS campaigns to screen for activity against a wide array of targets, from enzymes to cellular receptors. ewadirect.com Techniques like affinity selection mass spectrometry can screen large numbers of compounds rapidly, making them compatible with libraries built around the acetamide scaffold. nih.gov

Artificial Intelligence (AI) : AI can significantly accelerate the drug discovery process by leveraging data from previously synthesized acetamide derivatives. researchgate.net ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of new, unsynthesized acetamide-based molecules. mdpi.comnih.gov Furthermore, generative AI models can design novel molecular structures based on the acetamide scaffold that are optimized for binding to a specific target, potentially reducing the time and cost of the discovery cycle. nih.govcrimsonpublishers.com

The synergy between the versatile acetamide chemistry, the massive data generation of HTS, and the predictive power of AI creates a powerful engine for discovering the next generation of therapeutics.

Table 4: Synergy of Acetamide Scaffolds with Modern Drug Discovery Technologies

| Technology | Role in Drug Discovery | Application to Acetamide, N-(2-(dimethylamino)ethyl)- |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds to find "hits". alitheagenomics.com | Libraries of diverse acetamide derivatives can be efficiently synthesized and screened against new and established biological targets. |

| High-Content Screening (HCS) | Provides more detailed, often image-based, data on a compound's effect on cells. alitheagenomics.com | Follow-up analysis of HTS "hits" to understand their mechanism of action at a cellular level. |

| Artificial Intelligence (AI) / Machine Learning (ML) | Predicts molecular properties, analyzes screening data, and designs novel compounds. mdpi.comnih.gov | AI models can be trained on existing acetamide derivative data to predict the activity of new designs and generate novel structures with desired therapeutic profiles. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Acetamide, N-(2-(dimethylamino)ethyl)- in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 mask) in poorly ventilated areas .

- Waste Management : Segregate waste into labeled containers for hazardous organic solvents. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Procedures : For inhalation exposure, move the individual to fresh air and monitor for respiratory distress. For skin contact, wash immediately with soap and water for 15 minutes .

Q. How can researchers optimize the synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-?

- Methodological Answer :

- Reaction Conditions : Use a two-step process: (1) React dimethylaminoethylamine with acetyl chloride in anhydrous dichloromethane at 0–5°C, (2) Purify via recrystallization in ethanol/water (3:1 ratio). Monitor pH to avoid side reactions .

- Characterization : Validate purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and confirm structure using -NMR (expected signals: δ 2.2 ppm for dimethylamino protons, δ 3.4 ppm for methylene adjacent to amide) .

Advanced Research Questions

Q. How can spectroscopic data contradictions (e.g., NMR shifts) be resolved for Acetamide, N-(2-(dimethylamino)ethyl)- derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate -NMR and FT-IR data. For example, the carbonyl stretch (1650–1680 cm) in IR should correlate with the amide carbon signal (~170 ppm) in -NMR .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set). Compare experimental and theoretical shifts to identify conformational discrepancies .

Q. What experimental design strategies are recommended for studying the compound’s role in modulating neurotransmitter receptors (e.g., orexin-1)?

- Methodological Answer :

- In Vitro Assays : Perform competitive binding assays using HEK-293 cells expressing human orexin-1 receptors. Use -SB-674042 as a radioligand and measure IC values under varying pH (7.4–8.0) .

- Structure-Activity Relationship (SAR) : Syntize analogs with modifications to the dimethylaminoethyl group (e.g., ethyl-to-propyl chain elongation) to assess steric/electronic effects on receptor affinity .

Q. How can researchers address solubility challenges in aqueous buffers during pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use phosphate-buffered saline (PBS) with 10–20% DMSO or cyclodextrin (5% w/v) to enhance solubility. Confirm stability via UV-Vis spectroscopy (λ = 260 nm) over 24 hours .

- LogP Determination : Measure partition coefficients (octanol/water) using shake-flask methods to predict membrane permeability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.